Fedratinib Hydrochloride

Myelofibrosis JAK2 Inhibitor Resistance Spleen Volume Response

Fedratinib Hydrochloride (CAS 1374744-69-0) is the research-grade hydrochloride salt of the ATP-competitive JAK2 inhibitor, delivering consistent solubility and stability for reproducible myelofibrosis studies. Its broader kinase inhibition profile—including FLT3, RET, GAK, and BIKE—enables the creation of ruxolitinib-resistant cell lines and dissection of non-JAK2-dependent resistance pathways. The compound’s distinct safety signature (black box warning for Wernicke’s encephalopathy, manageable GI toxicity) supports preclinical toxicology and kinome selectivity profiling. Procure for clinical research protocols targeting ruxolitinib-failed or intolerant patients, or the moderate cytopenia subpopulation (platelets 50–<100×10⁹/L) where dose adjustment is unnecessary.

Molecular Formula C27H40Cl2N6O4S
Molecular Weight 615.6 g/mol
CAS No. 1374744-69-0
Cat. No. B607429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFedratinib Hydrochloride
CAS1374744-69-0
SynonymsFedratinib dihydrochloride hydrate;  SAR302503;  SAR-302503;  SAR 302503;  TG101348;  TG-101348;  TG 101348; 
Molecular FormulaC27H40Cl2N6O4S
Molecular Weight615.6 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl
InChIInChI=1S/C27H36N6O3S.2ClH.H2O/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4;;;/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31);2*1H;1H2
InChIKeyQAFZLTVOFJHYDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fedratinib Hydrochloride (CAS 1374744-69-0) for Scientific Procurement: A Baseline Overview


Fedratinib Hydrochloride (INREBIC®), an orally active, ATP-competitive Janus kinase 2 (JAK2) inhibitor , is FDA-approved for treating intermediate-2 or high-risk myelofibrosis [1]. As the hydrochloride salt (CAS 1374744-69-0), it enables reproducible formulation and procurement for research and clinical applications. Unlike generic chemical descriptions, the hydrochloride salt form is critical for consistent solubility and stability in experimental assays and manufacturing [2].

Why Generic Substitution of Fedratinib Hydrochloride (CAS 1374744-69-0) is Not Advisable


Fedratinib Hydrochloride cannot be readily substituted with other JAK2 inhibitors due to its unique combination of high JAK2 selectivity, a broader kinase inhibition profile relevant for overcoming ruxolitinib resistance, and a distinct safety profile (e.g., black box warning for encephalopathy, manageable GI toxicity) [1]. In vitro profiling reveals fedratinib inhibits a wider array of kinases beyond JAK2 compared to ruxolitinib, contributing to its unique efficacy in resistant settings, while clinical data positions it differently from pacritinib and momelotinib in managing cytopenias [2]. Thus, selection requires precise, evidence-based differentiation rather than simple in-class substitution.

Quantitative Evidence Guide for Fedratinib Hydrochloride Differentiation in Scientific and Industrial Applications


Efficacy in Ruxolitinib-Resistant Myelofibrosis: Spleen Volume Reduction

In the pivotal phase 2 JAKARTA-2 trial, Fedratinib Hydrochloride demonstrated clinical efficacy in patients with myelofibrosis previously treated with ruxolitinib, a setting where ruxolitinib itself has failed or is not tolerated. At 24 weeks, fedratinib treatment resulted in a spleen volume response rate (≥35% reduction from baseline) in approximately 31% of these ruxolitinib-experienced patients [1]. This is a critical differentiator, as it shows fedratinib can provide benefit in a post-ruxolitinib setting, whereas ruxolitinib cannot be used for re-challenge.

Myelofibrosis JAK2 Inhibitor Resistance Spleen Volume Response

Broader Kinase Inhibition Profile as a Mechanistic Basis for Overcoming Resistance

Preclinical mechanistic studies demonstrate that fedratinib overcomes ruxolitinib resistance by maintaining inhibition of the interferon signaling pathway, a mechanism not effectively targeted by ruxolitinib in resistant cells. In ruxolitinib-resistant BaF3 JAK2V617F cells, fedratinib retained an IC50 of 1552 nM for inhibiting proliferation, compared to an IC50 of 650 nM in ruxolitinib-sensitive cells, representing only a 2.4-fold shift in potency [1]. In contrast, ruxolitinib showed minimal (<10%) inhibition of proliferation in the same resistant cell line [1]. This demonstrates that fedratinib's broader kinome profile, including inhibition of FLT3 and RET, enables it to bypass JAK2-dependent resistance mechanisms [2].

Kinase Selectivity Drug Resistance JAK-STAT Signaling

Clinical Efficacy in JAK Inhibitor-Naïve Patients: Phase III JAKARTA Trial

In the pivotal phase III JAKARTA trial of JAK inhibitor-naïve myelofibrosis patients, Fedratinib Hydrochloride (400 mg daily) demonstrated a spleen volume response rate (≥35% reduction from baseline) of 47% at week 24, compared to 1% for placebo [1]. Furthermore, the symptom response rate (≥50% reduction in total symptom score) was 40% with fedratinib, versus 9% with placebo [1]. These data establish a robust, quantifiable efficacy baseline for first-line use, distinguishing it from the placebo effect and forming a foundation for comparing other JAK2 inhibitors like pacritinib or momelotinib in network meta-analyses [2].

Phase III Trial Splenomegaly Symptom Burden

Safety and Efficacy in Patients with Low Baseline Platelet Counts (Thrombocytopenia)

A pooled analysis of the JAKARTA and JAKARTA2 trials assessed fedratinib in patients with low baseline platelet counts (50 to <100 × 10⁹/L). The spleen response rate at week 24 was 36% in this low-platelet cohort, which was not significantly different (p=0.37) from the 49% response rate observed in patients with baseline platelets ≥100 × 10⁹/L [1]. This finding contrasts with other JAK2 inhibitors like pacritinib, which is specifically indicated for patients with severe thrombocytopenia (platelets <50 × 10⁹/L), and ruxolitinib, where dose adjustment is required for thrombocytopenia. Importantly, no initial fedratinib dose adjustment is required for these patients [1], differentiating its procurement and use in this challenging subgroup.

Thrombocytopenia Platelet Count Dosing

Comparative Kinase Inhibition Potency and Selectivity

Direct biochemical profiling reveals distinct potency and selectivity among JAK inhibitors. Fedratinib inhibits JAK2 with an IC50 of 3 nM, comparable to ruxolitinib's 3 nM [1]. However, key differences emerge in cellular assays and off-target profiles. In cell-based assays, fedratinib's IC50 for JAK2 is 100 nM, compared to 21 nM for ruxolitinib, indicating a potential for lower cellular potency [1]. Conversely, fedratinib shows superior selectivity against JAK3 (IC50 79 nM vs. 2 nM for ruxolitinib, a 39-fold difference) and inhibits FLT3 (IC50 15-25 nM) and RET (IC50 17-48 nM), targets not potently inhibited by ruxolitinib [1]. This broader profile, while potentially contributing to off-target effects, is mechanistically linked to its ability to overcome ruxolitinib resistance [2].

Kinase Profiling IC50 JAK Family Selectivity

Real-World Effectiveness Post-Ruxolitinib Failure: A Cautionary Note

In contrast to clinical trial data, a 2024 real-world, nationwide retrospective study of patients with myelofibrosis who failed ruxolitinib and were then treated with fedratinib reported more modest outcomes. The median spleen size by palpation was 15.5 cm below the costal margin before fedratinib initiation, and after three months, the median size was 13 cm. Only 2 out of 16 patients (12.5%) showed minimal improvement after 6 months, while 3 progressed and 2 had no change . The study concluded that the therapeutic value of fedratinib may be modest, especially in patients exposed to ruxolitinib for more than 12 months . This real-world data provides a crucial counterpoint to clinical trial findings, highlighting the importance of early switching and patient selection for optimizing outcomes.

Real-World Evidence Ruxolitinib Failure Spleen Response

Optimal Research and Industrial Application Scenarios for Fedratinib Hydrochloride (CAS 1374744-69-0)


Investigating Mechanisms of Acquired Resistance to Ruxolitinib in Myelofibrosis Models

Fedratinib Hydrochloride is the preferred tool compound for creating and studying ruxolitinib-resistant cell lines (e.g., BaF3 JAK2V617F) [1]. Its broader kinase inhibition profile, including FLT3 and RET, and its demonstrated ability to suppress STAT5 phosphorylation in ruxolitinib-resistant cells, make it essential for elucidating non-JAK2-dependent resistance pathways [2]. Procurement of fedratinib for such studies allows researchers to differentiate between JAK2-dependent and -independent mechanisms of resistance.

Second-Line Treatment Research for Myelofibrosis Patients with Prior Ruxolitinib Exposure

For clinical research protocols focused on myelofibrosis patients who have failed or are intolerant to first-line ruxolitinib, fedratinib is a key intervention. The JAKARTA-2 trial data demonstrating a 31% spleen volume response rate in this population [3] justifies its use as a comparator or study drug in this specific clinical niche. Its procurement is warranted for trials designed to assess the optimal sequencing of JAK2 inhibitors.

Preclinical Toxicology and Off-Target Kinase Profiling Studies

Fedratinib's distinct safety profile, notably the black box warning for Wernicke's encephalopathy [4] and its inhibition of kinases like FLT3, GAK, and BIKE [5], makes it a valuable tool in preclinical toxicology and kinome selectivity studies. Researchers can use fedratinib to probe the relationship between a broader kinase inhibition signature and specific toxicities (e.g., neurotoxicity, gastrointestinal events), which is crucial for designing safer, next-generation JAK2 inhibitors.

Studies in Myelofibrosis Patients with Mild-to-Moderate Thrombocytopenia

Fedratinib's demonstrated safety and preserved efficacy in patients with baseline platelet counts of 50 to <100 × 10⁹/L [6] makes it the appropriate JAK2 inhibitor for procurement in research studies targeting this specific patient subpopulation. Unlike ruxolitinib, which often requires dose adjustment for thrombocytopenia, or pacritinib, which is indicated for severe thrombocytopenia (<50 × 10⁹/L), fedratinib fills a niche for patients with moderate cytopenia who may not require initial dose modification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fedratinib Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.